molecular formula C19H19N3O3 B2382073 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1706504-39-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide

Cat. No.: B2382073
CAS No.: 1706504-39-3
M. Wt: 337.379
InChI Key: WCYZFWPWZYYUID-FNORWQNLSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide features a benzo[d][1,3]dioxole (piperonyl) group linked via an acrylamide bridge to a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)21-15-8-10-22(12-15)18-3-1-2-9-20-18/h1-7,9,11,15H,8,10,12-13H2,(H,21,23)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZFWPWZYYUID-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide typically involves a multi-step process. One common approach is the reaction of benzo[d][1,3]dioxole with an appropriate acrylamide derivative under conditions that favor the formation of the (E)-isomer. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s key structural elements include:

  • Benzo[d][1,3]dioxol-5-yl group : A lipophilic aromatic moiety contributing to π-π interactions.
  • Acrylamide linker : Provides rigidity and planar geometry.
  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl) substituent : A fused pyrrolidine-pyridine system that enhances hydrogen-bonding and metal-coordination capabilities.

Comparisons with analogs from the evidence are summarized below:

Table 1: Structural and Spectroscopic Comparison of Analogs
Compound ID & Source Substituent on Acrylamide Nitrogen Molecular Weight (ESI MS m/z) Key Spectral Features (¹H NMR) Notable Properties
Target Compound 1-(Pyridin-2-yl)pyrrolidin-3-yl Inferred ~375–400 N/A Hypothesized enhanced solubility due to pyridine
Compound 15 3-Phenylpropyl 330.15 δ 7.50 (d, J = 15.2 Hz, 1H, acryl H) Crystalline solid; higher lipophilicity
Compound 12w 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl Not provided δ 10.02 (s, NHCO), 8.91 (s, NH) High melting point (244–246°C)
Compound 14 4-Chlorophenethyl Not provided δ 7.25 (d, J = 8.4 Hz, aromatic H) Chlorine substituent enhances electron withdrawal
Compound 1b Diethylamino 251.24 (M + H)+ δ 3.35 (q, J = 7.0 Hz, 4H, NCH₂CH₃) Increased hydrophobicity
Compound 7b 5-Benzoyl-4-phenylthiazol-2-yl 471.13753 (HRMS) N/A Thiazole introduces sulfur-based interactions

Key Observations

Compound 12w’s pyrimidinyl-pyridinyl substituent introduces additional hydrogen-bonding sites compared to the target’s simpler pyridine-pyrrolidine system.

Electronic Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenethyl in Compound 14 ) may polarize the acrylamide bond, altering reactivity. The target’s pyridine is electron-deficient, enhancing interactions with cationic residues.

Synthetic Accessibility :

  • Analogs like Compound 7b required HATU-mediated coupling (40% yield), suggesting challenges in synthesizing sterically hindered amides. The target’s synthesis may similarly demand optimized coupling conditions.

Biological Implications :

  • While biological data for the target are absent, analogs like Compound 12w (pyrimidine-pyridine hybrid) and Compound 7b (thiazole) are designed for kinase inhibition or anticancer activity . The target’s pyrrolidine-pyridine motif may align with CDK7 or tubulin inhibitors .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole ring, a pyrrolidine moiety, and an acrylamide group, which contribute to its unique chemical behavior. The IUPAC name is (E)-3-(1,3-benzodioxol-5-yl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of 316.36 g/mol.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole ring can facilitate specific binding interactions, while the acrylamide group may engage in covalent bonding with target proteins. This interaction could modulate the activity of these targets, leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that related compounds showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.72 µM to 58.33 µM depending on the specific derivative .
CompoundCell LineIC50 Value (µM)
Compound AMCF-70.72
Compound BA54958.33
Compound CMCF-71.003

Case Studies and Research Findings

  • High-throughput Screening : A study identified structurally related compounds as hits in high-throughput screening campaigns aimed at discovering autophagy inducers. These compounds displayed low micromolar potencies against parasites while showing minimal cytotoxicity against human cells .
  • Cytotoxicity Assessment : In a comparative study of diarylpyrazole derivatives, it was noted that many exhibited significant cytotoxicity, raising questions about the validity of previously reported biological activities for similar compounds lacking cytotoxicity data .
  • Structure Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the aromatic rings significantly influenced their biological activities, including anticancer and antiparasitic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide?

  • Methodology :

  • Start with benzo[d][1,3]dioxole-5-carbaldehyde as a precursor. Convert it to (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid via Knoevenagel condensation under basic conditions (e.g., KOH in EtOH), followed by amidation with 1-(pyridin-2-yl)pyrrolidin-3-amine using coupling agents like EDCI/HOBt .
  • Purify intermediates via column chromatography (e.g., silica gel, EtOAc/hexane gradients) and confirm purity via TLC/HPLC .
    • Key Challenges : Steric hindrance from the pyrrolidine-pyridine moiety may reduce amidation efficiency; optimize stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for structural validation?

  • Techniques :

  • 1H NMR : Identify acrylamide protons (δ ~6.1–7.5 ppm for vinyl and aromatic protons) and pyrrolidine/pyridine signals (δ ~2.5–3.8 ppm for aliphatic protons) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected around ~407 g/mol based on analogous compounds) .
  • IR Spectroscopy : Validate carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric groups?

  • Approach :

  • Synthesize analogs with variations in the benzo[d][1,3]dioxole (e.g., substituents at C5) or pyrrolidine-pyridine moiety (e.g., methyl/fluoro substitutions) .
  • Test biological activity (e.g., kinase inhibition) using assays like surface plasmon resonance (SPR) or enzyme kinetics (Km, IC50) .
    • Data Analysis : Compare activity trends using multivariate regression to pinpoint critical substituents (e.g., pyridine’s role in target binding) .

Q. What computational tools predict target binding modes for this acrylamide?

  • Tools :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7) .
  • MD Simulations : Run GROMACS for stability analysis of ligand-target complexes .
    • Validation : Cross-reference docking scores with experimental IC50 values to refine predictive models .

Q. How can crystallization challenges for X-ray diffraction be addressed?

  • Strategies :

  • Screen solvents (e.g., DMF/water mixtures) and use vapor diffusion for slow crystallization .
  • Refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) .
    • Common Issues : Poor crystal quality due to flexible pyrrolidine ring; consider co-crystallization with stabilizing ligands .

Data Analysis & Contradictions

Q. How should discrepancies in biological activity data between similar acrylamides be resolved?

  • Steps :

  • Re-evaluate assay conditions (e.g., pH, temperature) and compound purity via LC-MS .
  • Perform meta-analysis of published IC50 values for analogs (e.g., compare CDK7 inhibition in vs. 7).
    • Case Study : If conflicting cytotoxicity arises, assess off-target effects via kinome-wide profiling .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Protocols :

  • In Vitro Metabolism : Incubate with liver microsomes and quantify parent compound degradation via HPLC-MS .
  • Metabolite ID : Use HR-MS/MS to detect O-demethylenation or glucuronidation products .

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